1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula and a molecular weight of approximately 295.0031 g/mol. This compound features a pyrrolidine ring substituted with a 4-bromo-2,6-dichlorophenyl group, making it of interest in various scientific applications, particularly in medicinal chemistry.
This compound is classified under organic compounds and specifically falls within the category of pyrrolidines. It is often synthesized for research purposes and may have potential applications in pharmaceuticals due to its structural properties.
The synthesis of 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine can be achieved through several methods:
The molecular structure of 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine includes:
The chemical representation can be summarized as follows:
Clc1cc(Br)cc(Cl)c1N2CCCC2
BEWFTMWFSVBVMG-UHFFFAOYSA-N
1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine can undergo various chemical reactions typical for compounds containing both aromatic and aliphatic functionalities:
The mechanism of action for compounds like 1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine often involves interaction with biological targets such as receptors or enzymes. While specific studies on this compound may be limited, similar pyrrolidine derivatives have been shown to exhibit pharmacological effects through:
1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine exhibits several notable physical properties:
Chemical properties include:
1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine has potential applications in various fields:
This compound's unique structure allows it to serve as a valuable intermediate in synthetic organic chemistry and drug development processes.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: